(4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid
Description
Properties
IUPAC Name |
(4R)-2-oxo-1,3-oxazinane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c7-4(8)3-1-2-10-5(9)6-3/h3H,1-2H2,(H,6,9)(H,7,8)/t3-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPSPESEXGPUGH-GSVOUGTGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)NC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)N[C@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amino acids with carbonyl compounds, followed by cyclization to form the oxazinane ring. The reaction conditions often include the use of catalysts and specific temperature and pH settings to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alcohols or amines in the presence of catalysts can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxazolidine Derivatives
Oxazolidines are five-membered heterocycles containing one oxygen and one nitrogen atom. Despite their structural similarity to oxazinanes, the smaller ring size significantly alters their physical and chemical properties.
Key Differences :
- Ring Strain : Oxazolidines (five-membered) exhibit higher ring strain than oxazinanes (six-membered), leading to greater reactivity in ring-opening reactions.
- Bioactivity : Oxazolidine derivatives are more commonly associated with antimicrobial activity (e.g., linezolid analogs), whereas oxazinane derivatives are explored for enzyme inhibition .
Thiazolidine and Thiazinane Derivatives
Thiazolidines and thiazinanes replace oxygen with sulfur in the heterocycle, altering electronic properties and biological interactions.
Key Differences :
- Electron Density : Sulfur-containing analogs exhibit stronger nucleophilic character due to sulfur’s polarizability.
- Therapeutic Applications : Thiazolidines are widely used in diabetes research (e.g., PPARγ agonists), while oxazinanes are less explored in metabolic disorders .
Dioxolane and Dioxane Derivatives
Compounds with adjacent oxygen atoms in the ring show distinct reactivity patterns.
Biological Activity
(4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid, also referred to as 2-oxo-1,3-oxazolidine-4-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, cytotoxicity studies, and potential therapeutic applications.
The compound has the molecular formula CHNO and is characterized by its oxazolidine ring structure. The synthesis of this compound typically involves the reaction of L-serine with specific reagents under controlled conditions. For instance, one method describes dissolving L-serine in sodium hydroxide and reacting it with bis(trichloromethyl) carbonate to yield the target compound with varying yields depending on the conditions used .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the antiproliferative effects of this compound against various human cancer cell lines. The following table summarizes findings from selected studies:
| Cell Line | IC (μM) | Activity |
|---|---|---|
| HL-60 (Leukemia) | 19.0 | Moderate cytotoxicity |
| NCI H292 (Lung) | 42.1 | Moderate cytotoxicity |
| HT29 (Colon) | Not significant | No notable activity |
The results indicate that this compound exhibits moderate cytotoxic effects particularly against HL-60 cells, which may be attributed to their sensitivity to oxidative stress .
The biological activity of this compound may involve several mechanisms:
- DNA Interaction : The compound has been shown to interact with nucleic acids, potentially forming cross-links that inhibit DNA replication and transcription.
- Enzyme Inhibition : It may act as an inhibitor for various enzymes involved in cellular metabolism and proliferation.
- Oxidative Stress Modulation : The compound's structure suggests potential antioxidant properties that could mitigate oxidative damage in cells.
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
- Antitumor Activity : A study demonstrated that derivatives of this compound showed significant antitumor activity in vitro against multiple cancer types.
- Neuroprotective Effects : Preliminary research indicates that this compound may protect neuronal cells from apoptosis induced by oxidative stress.
Q & A
Q. What are the recommended synthetic routes for (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with chiral precursors. For example, cyclization of β-amino alcohols with carbonyl compounds under acidic or basic conditions can yield oxazinane rings. A related approach for oxirane derivatives (e.g., E-1-(4-Acetamidobenzoyl)-2-Oxirane Carboxylic Acid) involves treating α,β-unsaturated carboxylic acids with hydrogen peroxide to form epoxides, followed by ring expansion or functionalization . For (4R)-configured systems, asymmetric catalysis or chiral pool strategies (using naturally occurring chiral starting materials) may ensure stereochemical integrity. Purification via recrystallization or chromatography is critical to isolate the enantiomerically pure product .
Q. How should researchers characterize the compound’s purity and structural identity?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze , , and 2D NMR (COSY, HSQC) to confirm ring structure, stereochemistry, and substituent positions.
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) and carboxylic acid (O-H) stretches.
- High-Performance Liquid Chromatography (HPLC) : Use chiral columns to verify enantiomeric purity (>95% is typical for research-grade compounds) .
- Elemental Analysis : Validate empirical formula (e.g., CHBrNO for related derivatives) .
Q. What stability considerations apply during storage and handling?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N/Ar) to prevent oxidation or hydrolysis. Store at 2–8°C in a dry, ventilated environment to avoid moisture absorption .
- Handling : Use gloveboxes or fume hoods to minimize exposure to air. Avoid contact with strong acids/bases, which may hydrolyze the oxazinane ring .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis?
- Methodological Answer :
- Chiral Chromatography : Employ chiral stationary phases (e.g., cellulose- or amylose-based columns) to separate enantiomers post-synthesis .
- Asymmetric Catalysis : Use transition-metal catalysts with chiral ligands (e.g., BINAP) to favor the (4R)-configuration during cyclization .
- Circular Dichroism (CD) : Validate optical activity and compare with reference spectra of known enantiomers .
Q. How to resolve contradictions in spectroscopic data across studies?
- Methodological Answer :
- Cross-Validation : Replicate experiments using standardized conditions (solvent, temperature, concentration). For example, discrepancies in NMR shifts may arise from solvent effects (DMSO vs. CDCl).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks to rule out impurities.
- X-ray Crystallography : Resolve ambiguous stereochemistry by determining crystal structures .
Q. What experimental designs are optimal for studying its reactivity in heterocyclic synthesis?
- Methodological Answer :
- Mechanistic Probes : Use kinetic isotope effects (KIEs) or trapping experiments to identify intermediates (e.g., oxaziridines) during ring-opening reactions.
- Computational Modeling : Apply DFT calculations to predict regioselectivity in nucleophilic attacks on the oxazinane ring .
- Diversification : React with amines, thiols, or Grignard reagents to generate fused heterocycles (e.g., imidazolo-thiadiazoles) for biological activity screening .
Q. Which analytical methods assess degradation under stress conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV), and varied pH. Monitor degradation via HPLC-MS to identify byproducts (e.g., ring-opened carboxylic acids) .
- Stability-Indicating Assays : Develop validated HPLC methods to quantify intact compound vs. degradants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
